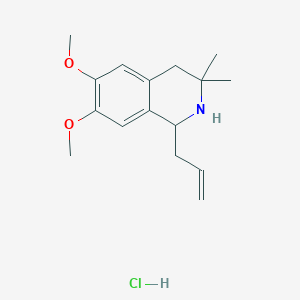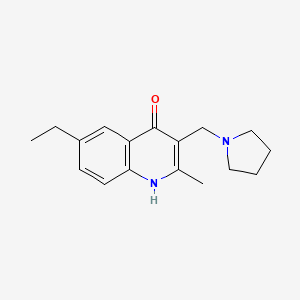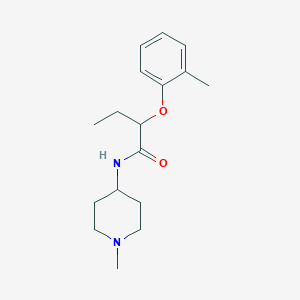
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as ADMT HCl, is a chemical compound that belongs to the tetrahydroisoquinoline family. It is a synthetic alkaloid that has been studied for its potential use in scientific research applications. ADMT HCl is a white crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl is not fully understood. However, it is believed to act as a partial agonist at dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This property may make this compound HCl a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease. This compound HCl has also been shown to have an inhibitory effect on the reuptake of dopamine, which means that it can increase the level of dopamine in the brain. This property may contribute to its potential use in the treatment of depression and addiction.
Biochemical and Physiological Effects
This compound HCl has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to an increase in mood, motivation, and reward. This compound HCl has also been shown to increase the activity of the prefrontal cortex, which is involved in the regulation of cognitive functions such as attention, working memory, and decision-making. These properties may contribute to its potential use in the treatment of psychiatric disorders such as depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily produced in large quantities with high purity. Another advantage is that it has a high affinity for dopamine receptors, which makes it a potential candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on the brain. Another limitation is that it has not been extensively studied in humans, which means that its safety and efficacy are not well-established.
Orientations Futures
There are several future directions for the study of 1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system, which may provide new insights into its potential use in the treatment of depression and addiction. Additionally, future studies could investigate the safety and efficacy of this compound HCl in humans, which may pave the way for its clinical use.
Méthodes De Synthèse
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with allyl magnesium bromide, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with hydrochloric acid to yield this compound HCl. The synthesis method for this compound HCl has been described in detail in several scientific publications.
Applications De Recherche Scientifique
1-allyl-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride HCl has been studied for its potential use in scientific research applications. It has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This compound HCl has also been shown to have a moderate affinity for serotonin receptors, which are involved in the regulation of mood, sleep, and appetite. These properties make this compound HCl a potential candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and addiction.
Propriétés
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-prop-2-enyl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-6-7-13-12-9-15(19-5)14(18-4)8-11(12)10-16(2,3)17-13;/h6,8-9,13,17H,1,7,10H2,2-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQOAOLFOXAVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(N1)CC=C)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{(4-methylphenyl)[(4-nitrophenyl)thio]amino}-2,3-dihydrothiophene 1,1-dioxide](/img/structure/B5129347.png)
![2-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5129360.png)

![1-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5129368.png)
![3-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5129372.png)
![5-[2-(benzyloxy)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5129378.png)
![N-allyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5129387.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5129390.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol hydrochloride](/img/structure/B5129395.png)
![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)


![N-(3-fluorophenyl)-N'-{1-[1-(2-methyl-3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5129436.png)
![2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B5129437.png)